molecular formula C3H4N2 B1253652 4H-pyrazole

4H-pyrazole

Cat. No.: B1253652
M. Wt: 68.08 g/mol
InChI Key: NILYRCYRBPDITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-pyrazole is a pyrazole. It is a conjugate acid of a 4H-pyrazol-4-ide. It is a tautomer of a 3H-pyrazole and a 1H-pyrazole.

Scientific Research Applications

Inhibition of Enzymes and Metabolic Studies

  • Pyrazole derivatives, such as 4-hydroxypyrazole, have been found to inhibit enzymes like dopamine-β-hydroxylase and alcohol dehydrogenase. This has implications in studies related to alcohol metabolism and catecholamine metabolism in the brain (Pispa & Macdonald, 1980).

Teratogenic and Toxic Properties in Genetic Studies

  • In studies on Drosophila melanogaster, pyrazole and its derivatives have shown teratogenic effects and are useful in understanding the influence of genetic variation on responses to teratogenic and toxic agents. These studies provide insights into the genetic mechanisms underlying developmental toxicity (Eisses, 1995).

Enzyme Inhibition and Metabolic Effects

  • Pyrazole derivatives are known to act as competitive inhibitors of alcohol dehydrogenase (ADH), impacting ethanol metabolism in vivo. This has been demonstrated in studies involving rats, indicating their role in metabolic research (Goldberg & Rydberg, 1969).

Potential in Antimicrobial and Antioxidant Applications

  • Some pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, 4-arylidene pyrazole compounds have shown significant antimicrobial profiles against various bacterial strains, positioning them as potential candidates for antimicrobial drug development (Khloya et al., 2013).

Pharmacological Studies

  • Pyrazole compounds are being explored for their pharmacological properties, such as antinociceptive effects targeting kappa opioid receptors. These studies contribute to the development of new analgesic drugs with specific mechanisms of action (Trevisan et al., 2013).

Properties

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

IUPAC Name

4H-pyrazole

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h2-3H,1H2

InChI Key

NILYRCYRBPDITI-UHFFFAOYSA-N

Canonical SMILES

C1C=NN=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-pyrazole

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